molecular formula C11H10N2O B8574702 3-Methyl-5-phenylpyrazine-2-ol

3-Methyl-5-phenylpyrazine-2-ol

Cat. No.: B8574702
M. Wt: 186.21 g/mol
InChI Key: NDWLGLFUCYTKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-phenylpyrazine-2-ol is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-methyl-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-11(14)12-7-10(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)

InChI Key

NDWLGLFUCYTKJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared following the procedure of Jones (J. Amer. Chem. Soc. 1949, 71, 78-81). Briefly, commercially available phenylglyoxal 22 (1.02 g, 7.62 mmol) was dissolved in methanol and cooled to 41° C. Commercially available alanine amide 23 (672 mg, 7.62 mmol) was dissolved in 25 ml methanol and added to the reaction mixture. A 12.5 N NaOH (0.760 mL, 9.53 mmol) solution was added dropwise while stirring, maintaining the temperature of the reaction below 40° C. When the addition was complete, the reaction was placed at =5° C. for 2 h. The reaction was then warmed to room temperature and quenched with 12 N HCl solution (0.76 mL), followed by sodium bicarbonate to neutralize the solution. The methanol was removed under reduced pressure, and the residue was extracted with chloroform and precipitated with ethyl acetate. The compound was isolated as a white powder to give 24 in 18% yield. HPLC (tr/purity): 1531 min, >97%. ESI m/z (MeOH): 187.35 (MH+).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Name
Yield
18%

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